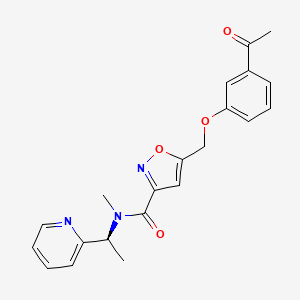
ML381
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ML381 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes:
Formation of the oxazole ring: This is achieved through a cyclization reaction involving appropriate starting materials.
Coupling reactions: The oxazole intermediate is then coupled with other chemical groups to form the final compound
Chemical Reactions Analysis
ML381 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups present in this compound, potentially altering its activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives of this compound.
Hydrolysis: In plasma, this compound is prone to amide hydrolysis, which can affect its stability and activity
Scientific Research Applications
ML381 is widely used in scientific research due to its selectivity and central nervous system penetrance. Its applications include:
Neuroscience Research: Used to study the role of muscarinic acetylcholine receptor subtype M5 in various neurological processes.
Pharmacological Studies: Acts as a molecular probe to investigate the pharmacodynamics and pharmacokinetics of muscarinic receptor antagonists.
Electrophysiological Studies: Employed in in vitro and electrophysiological experiments to understand receptor functions and interactions
Mechanism of Action
ML381 exerts its effects by selectively binding to and antagonizing the muscarinic acetylcholine receptor subtype M5. This interaction inhibits the receptor’s normal function, allowing researchers to study the physiological and pathological roles of this receptor in the central nervous system .
Comparison with Similar Compounds
ML381 is unique due to its high selectivity for the muscarinic acetylcholine receptor subtype M5 and its ability to penetrate the central nervous system. Similar compounds include:
VU0488130: Another name for this compound, highlighting its selectivity and use as a molecular probe.
Other muscarinic receptor antagonists: Compounds like atropine and scopolamine, which target different subtypes of muscarinic receptors but lack the selectivity and central nervous system penetrance of this compound
This compound stands out due to its specific targeting and research applications, making it a valuable tool in neuroscience and pharmacological studies.
Properties
IUPAC Name |
5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(19-9-4-5-10-22-19)24(3)21(26)20-12-18(28-23-20)13-27-17-8-6-7-16(11-17)15(2)25/h4-12,14H,13H2,1-3H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYDHMCYZKRDPD-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)











